5-Iodouridine 5-monophosphate sodium
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Overview
Description
5-Iodouridine 5-monophosphate sodium is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of uridine monophosphate, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5-monophosphate sodium typically involves the iodination of uridine monophosphate. One common method includes the reaction of uridine monophosphate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, Saccharomyces cerevisiae can be used to produce uridine monophosphate, which is then iodinated to obtain the desired compound. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
5-Iodouridine 5-monophosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Complexation: It can form complexes with metal ions, which are useful in various biochemical studies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complexation: Metal ions like lanthanides are used to form stable complexes with this compound.
Major Products Formed
Substitution Products: Various substituted uridine monophosphate derivatives.
Oxidation and Reduction Products: Different oxidation states of the compound.
Metal Complexes: Stable complexes with metal ions, useful in biochemical assays.
Scientific Research Applications
5-Iodouridine 5-monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotide analogs.
Biology: Employed in studies involving nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 5-Iodouridine 5-monophosphate sodium involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 5th position of the uracil ring can disrupt base pairing and inhibit the activity of enzymes involved in DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uridine 5-monophosphate: A naturally occurring nucleotide involved in RNA synthesis.
5-Iodouridine: A nucleoside analog with similar properties but lacking the phosphate group.
Idoxuridine: An antiviral agent used in the treatment of herpes simplex infections
Uniqueness
5-Iodouridine 5-monophosphate sodium is unique due to its combination of the iodine atom and the phosphate group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleotide analogs and their interactions with enzymes and nucleic acids .
Properties
Molecular Formula |
C9H11IN2NaO9P |
---|---|
Molecular Weight |
472.06 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
BYXDUXINACKYAV-HCXTZZCQSA-M |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Origin of Product |
United States |
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